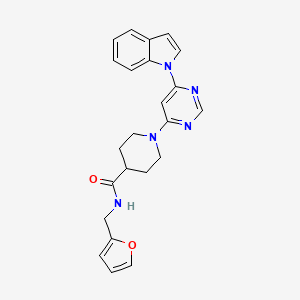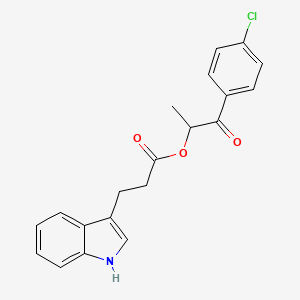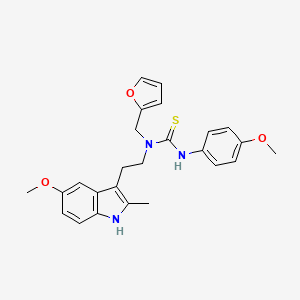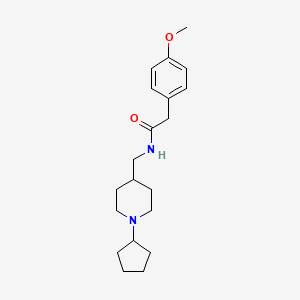
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have potential applications in the field of biochemistry and physiology due to its unique properties.
Scientific Research Applications
Anticancer Activity
Research has shown compounds structurally similar to 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide to have potential anticancer activity. For instance, Kumar et al. (2013) reported on the efficient synthesis of derivatives related to this compound, noting their promising anticancer properties in various cell lines, including breast, lung, and liver cancer cells (Kumar, S., Kumar, N., Roy, P., & Sondhi, S., 2013).
Anti-angiogenic and DNA Cleavage Activities
Compounds similar to the one have shown significant anti-angiogenic and DNA cleavage activities. Kambappa et al. (2017) synthesized analogous derivatives and found them effective in blocking blood vessel formation and displaying distinct DNA binding/cleavage abilities, hinting at their potential as anticancer agents (Kambappa, V., Chandrashekara, G. K., Rekha, N. D., Shivaramu, P. D., & Palle, K., 2017).
Antiprotozoal Activity
Ismail et al. (2004) synthesized compounds structurally related to 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide, which showed strong DNA affinities and were effective against protozoal infections like T. b. rhodesiense and P. falciparum, suggesting potential antiprotozoal applications (Ismail, M., Brun, R., Wenzler, T., Tanious, F., Wilson, W., & Boykin, D., 2004).
Analgesic Activity
Similar compounds have been studied for their potential analgesic (pain-relieving) effects. Nie et al. (2020) explored the chemical modification of related molecules, noting their potential in alleviating chronic pain, which suggests potential utility in pain management (Nie, C., Li, Q., Qiao, Y., Hu, J., Gao, M., Wang, Y., Qiao, Z., Wang, Q., Yan, L., & Qian, H., 2020).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel derivatives that displayed significant anti-inflammatory and analgesic activities, highlighting the potential therapeutic applications of similar compounds in treating inflammation and pain (Abu‐Hashem, A., Al-Hussain, S., & Zaki, M., 2020).
Plant Growth Stimulation
Compounds structurally related have shown promise in stimulating plant growth. Pivazyan et al. (2019) reported that their synthesized compounds demonstrated a significant effect in promoting plant growth, suggesting potential agricultural applications (Pivazyan, V. A., Ghazaryan, E., Azaryan, Z. A., & Yengoyan, A., 2019).
Antimicrobial Activity
Research has also explored the antimicrobial potential of similar compounds. Chauhan et al. (2017) synthesized pyrimidino derivatives that exhibited antimicrobial activity, suggesting their use as antimicrobial agents (Chauhan, R., Siddiqi, A. A., & Dwivedi, J., 2017).
Mechanism of Action
Indole Derivatives
Indole derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biological Activities
Indole derivatives possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .
properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-(6-indol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c29-23(24-15-19-5-3-13-30-19)18-7-10-27(11-8-18)21-14-22(26-16-25-21)28-12-9-17-4-1-2-6-20(17)28/h1-6,9,12-14,16,18H,7-8,10-11,15H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFLTULOEBIVAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CO2)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{bicyclo[2.2.1]heptan-2-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid, Mixture of diastereomers](/img/structure/B2540616.png)
![2-[(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2540619.png)




![2-[2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic Acid](/img/structure/B2540628.png)

![N-(2,4-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2540631.png)
![(1-(4-Fluorophenyl)cyclopropyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2540633.png)
![6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine](/img/structure/B2540634.png)
![N-benzyl-2-naphtho[2,1-b]furan-1-ylacetamide](/img/structure/B2540635.png)